molecular formula C5H9NO3 B12401108 trans-4-Hydroxy-L-proline-2,5,5-d3

trans-4-Hydroxy-L-proline-2,5,5-d3

Cat. No.: B12401108
M. Wt: 134.15 g/mol
InChI Key: PMMYEEVYMWASQN-QAFFOARNSA-N
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Description

L-Hydroxyproline-d3 is a deuterated form of L-Hydroxyproline, an amino acid derivative that plays a crucial role in the stability of collagen. The deuterium atoms replace the hydrogen atoms in the proline ring, making it useful in various scientific studies, particularly in the field of metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Hydroxyproline-d3 can be synthesized through a multi-step process involving the hydroxylation of L-Proline. One common method involves the use of microbial hydroxylases, which are enzymes capable of selectively hydroxylating L-Proline to produce L-Hydroxyproline. The reaction typically requires a co-substrate like 2-oxoglutarate and occurs under mild conditions in an aqueous solution .

Industrial Production Methods

Industrial production of L-Hydroxyproline-d3 often involves metabolic engineering of microorganisms such as Escherichia coli. These engineered strains are optimized to produce high yields of L-Hydroxyproline through fermentation processes. The use of biocatalysts and optimized fermentation conditions can significantly enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

L-Hydroxyproline-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form keto derivatives.

    Reduction: Reduction reactions can convert it back to L-Proline.

    Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Reagents such as thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions include keto derivatives, reduced proline, and various substituted proline derivatives .

Scientific Research Applications

L-Hydroxyproline-d3 has a wide range of applications in scientific research:

Mechanism of Action

L-Hydroxyproline-d3 exerts its effects primarily through its incorporation into collagen. The hydroxylation of proline residues in collagen increases the stability of the triple helix structure, enhancing the overall strength and resilience of connective tissues. This process involves various molecular targets and pathways, including the activity of prolyl hydroxylase enzymes and the regulation of hypoxia-inducible factors .

Comparison with Similar Compounds

Similar Compounds

  • Trans-4-Hydroxy-L-Proline
  • Trans-3-Hydroxy-L-Proline
  • Cis-4-Hydroxy-L-Proline
  • Cis-3-Hydroxy-L-Proline

Uniqueness

L-Hydroxyproline-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in metabolic studies. The deuterium labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-deuterated forms .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

134.15 g/mol

IUPAC Name

(2S,4R)-2,5,5-trideuterio-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1/i2D2,4D

InChI Key

PMMYEEVYMWASQN-QAFFOARNSA-N

Isomeric SMILES

[2H][C@]1(C[C@H](C(N1)([2H])[2H])O)C(=O)O

Canonical SMILES

C1C(CNC1C(=O)O)O

Origin of Product

United States

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